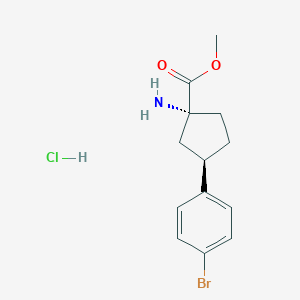

Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl

Description

Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate HCl is a chiral cyclopentane derivative featuring a methyl ester, a primary amino group (as an HCl salt), and a 4-bromophenyl substituent. Its molecular formula is C₁₂H₁₅BrNO₂·HCl, with a molecular weight of 321.46 g/mol. The bromophenyl group may facilitate further derivatization via cross-coupling reactions, while the amino HCl salt enhances solubility for synthetic manipulation .

Properties

Molecular Formula |

C13H17BrClNO2 |

|---|---|

Molecular Weight |

334.63 g/mol |

IUPAC Name |

methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(15)7-6-10(8-13)9-2-4-11(14)5-3-9;/h2-5,10H,6-8,15H2,1H3;1H/t10-,13-;/m1./s1 |

InChI Key |

DXLOKEVVKYIAPJ-HTMVYDOJSA-N |

Isomeric SMILES |

COC(=O)[C@]1(CC[C@H](C1)C2=CC=C(C=C2)Br)N.Cl |

Canonical SMILES |

COC(=O)C1(CCC(C1)C2=CC=C(C=C2)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis and Resolution

A patent (WO2008079380A1) describes an efficient process for preparing and isolating individual stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylates with greater than 90% de and ee. The process involves:

Multi-Step Synthesis via Reduction and Coupling

A detailed synthetic route from medicinal chemistry literature includes:

- Starting from methyl (1R,3S)-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride.

- Reduction of the ester group using sodium borohydride to yield the corresponding amino alcohol.

- Reaction of the amino alcohol with carbonyldiimidazole (CDI) to form carbamates.

- Palladium-catalyzed coupling of the bromophenyl group with organozinc reagents to introduce further functional groups.

- Deprotection and conversion steps including trifluoroacetic acid (TFA) treatment and oxalyl chloride activation.

- Intramolecular Friedel–Crafts alkylation to form cyclic intermediates.

- Chiral supercritical fluid chromatography (SFC) for isomer separation.

- Final reduction and tosylation steps to yield the target compound with confirmed stereochemistry by X-ray crystallography.

Esterification and Salt Formation

- Methyl ester formation is generally achieved by esterification of the corresponding carboxylic acid intermediate using methanol under acidic or catalytic conditions.

- The hydrochloride salt is formed by treatment with hydrochloric acid in an appropriate solvent, improving compound stability and handling.

Comparative Table of Key Preparation Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material synthesis | Cyclopentane derivatives with bromophenyl substitution | Chiral precursor |

| 2 | Asymmetric amination | Chiral catalysts, amination reagents | Introduction of amino group with stereocontrol |

| 3 | Reduction of ester to amino alcohol | Sodium borohydride, MeOH, 0°C to RT | Amino alcohol intermediate (91% yield) |

| 4 | Carbamate formation | Carbonyldiimidazole (CDI) | Carbamate intermediate |

| 5 | Pd-catalyzed coupling | Pd2(dba)3, Q-phos ligand, organozinc reagent | Functionalized intermediate |

| 6 | Deprotection and acid chloride formation | TFA, oxalyl chloride | Activated acid chloride intermediate |

| 7 | Intramolecular Friedel–Crafts alkylation | AlCl3, ethylene | Cyclic tetralone intermediate |

| 8 | Chiral separation | Chiral SFC | Isolation of (1R,3R) isomer |

| 9 | Final reduction and tosylation | Lithium borohydride, tosyl chloride | Target compound precursor |

| 10 | Esterification and salt formation | Methanol, HCl | Methyl ester hydrochloride salt |

Research Findings and Optimization

- The stereochemistry is confirmed by X-ray crystallography at key intermediates, ensuring the correct (1R,3R) configuration.

- The process achieves high enantiomeric purity (>90% ee) critical for pharmaceutical applications.

- Optimization of catalyst systems and reaction conditions (e.g., temperature, solvents) improves yield and stereoselectivity.

- The hydrochloride salt form improves solubility and stability, facilitating further pharmaceutical development.

Chemical Reactions Analysis

Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under appropriate conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Research indicates that Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride exhibits significant biological activity. It has been studied for its potential role as:

- Enzyme Inhibitor : The compound may inhibit specific enzymes involved in various metabolic pathways.

- Receptor Ligand : Its structure allows for interactions with biological receptors, potentially modulating signaling pathways.

Interaction Studies

Interaction studies have shown that the compound binds selectively to certain molecular targets within biological systems. The amino and bromophenyl groups are crucial for these interactions, influencing various biochemical pathways. Such properties make it a candidate for further pharmacological studies.

Therapeutic Potential

The unique structure of Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride suggests several therapeutic applications:

- Anticancer Research : Its potential as an anticancer agent is under investigation, particularly in relation to its interactions with cancer cell lines.

- Neurological Disorders : Given its receptor-ligand properties, it may also be explored for applications in treating neurological conditions.

Case Studies

Several studies have investigated the compound's efficacy in various contexts:

- In Vitro Studies : Research has demonstrated its ability to inhibit specific cancer cell lines through targeted receptor interactions.

- Molecular Docking Studies : These studies predict the binding affinities of the compound with various biological targets, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group and bromophenyl group play crucial roles in binding to these targets, which may include enzymes and receptors. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs

Physicochemical and Analytical Comparisons

Table 2: Analytical and Physical Properties

Biological Activity

Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activity. This article provides a comprehensive overview of its biological properties, including enzyme inhibition, receptor interaction, and cytotoxicity against cancer cell lines.

Chemical Structure and Properties

- Molecular Formula : CHBrClNO

- Molecular Weight : 334.63 g/mol

- CAS Number : 1162172-78-2

The compound features a cyclopentane ring, an amino group, and a bromophenyl substituent, which may contribute to its biological interactions and pharmacological potential .

Research indicates that Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride functions primarily as an enzyme inhibitor and receptor ligand . The amino group facilitates interactions with various biological targets, potentially modulating key biochemical pathways. The unique structure enhances selective binding affinities, making it a candidate for further pharmacological studies.

Interaction with Biological Targets

The compound's interactions with specific molecular targets have been highlighted in various studies:

- Enzyme Inhibition : The presence of the amino group allows for effective binding to active sites of enzymes, potentially inhibiting their function.

- Receptor Binding : The bromophenyl group enhances the compound's ability to bind to certain receptors, influencing signaling pathways critical for cellular responses.

Cytotoxicity Studies

Cytotoxicity evaluations have been conducted to assess the compound's effectiveness against cancer cell lines. The following table summarizes findings from relevant studies:

In these studies, Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride demonstrated significant cytotoxic activity, particularly against the MCF-7 breast cancer cell line, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related analogs:

- In Vitro Studies : A study reported that derivatives similar to Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate exhibited varying degrees of cytotoxicity against different cancer cell lines. Notably, compounds with bromophenyl groups showed enhanced activity compared to others lacking this feature .

- Structure-Activity Relationship (SAR) : Research on structurally related compounds has indicated that variations in substituents can significantly affect biological activity. For instance, analogs with different stereochemistry or additional functional groups were assessed for their binding affinities and inhibitory effects on target enzymes .

- Pharmacokinetic Considerations : The compound adheres to Lipinski's Rule of Five, suggesting favorable oral bioavailability characteristics. This aspect is critical for its development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.